molecular formula C11H14N4O2 B4181947 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4181947
M. Wt: 234.25 g/mol
InChI Key: JKDKIJCMTLRCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide, also known as SMT-19969, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide compounds that have been found to possess a wide range of pharmacological activities.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide acts as a competitive antagonist of the human vasopressin V1a receptor. It binds to the receptor and prevents the binding of the endogenous ligand, vasopressin. This results in the inhibition of downstream signaling pathways that are activated by the receptor. The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide is still being studied, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of the stress hormone cortisol in the blood, which is associated with improved mood and reduced anxiety. N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has also been found to reduce the levels of the pro-inflammatory cytokine interleukin-6, which is associated with the regulation of the immune system. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been found to improve social behavior in animal models of autism spectrum disorder and schizophrenia.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has high potency and selectivity for the human vasopressin V1a receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, there are also limitations to the use of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its effects on other receptors and signaling pathways need to be carefully studied to ensure that its effects are specific to the human vasopressin V1a receptor.

Future Directions

There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in the treatment of autism spectrum disorder. Several clinical trials are currently underway to evaluate the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in this population. Another area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in the treatment of major depressive disorder and anxiety disorders. Preclinical studies have shown promising results, and further studies are needed to evaluate its potential as a therapeutic agent. Additionally, the effects of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide on other signaling pathways and receptors need to be further explored to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess potent and selective antagonistic activity against the human vasopressin V1a receptor, which plays a critical role in the regulation of water homeostasis, cardiovascular function, and social behavior. N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been studied for its potential use in the treatment of several disorders, including autism spectrum disorder, schizophrenia, major depressive disorder, and anxiety disorders.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-9-7-10(14-17-9)11(16)13-3-2-5-15-6-4-12-8-15/h4,6-8H,2-3,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDKIJCMTLRCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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